molecular formula C27H24N4O3S B2879130 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide CAS No. 536707-68-3

2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2879130
CAS No.: 536707-68-3
M. Wt: 484.57
InChI Key: HAOZJZCPTIIYSM-UHFFFAOYSA-N
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Description

2-((3-(4-Methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is a synthetic small molecule belonging to the pyrimido[5,4-b]indole class. Its core structure consists of a pyrimidine fused to an indole moiety, with a 4-methoxyphenyl substituent at position 3, a thioether-linked acetamide group at position 2, and a phenethylamine side chain (Fig. 1). The compound’s design leverages the pyrimidoindole scaffold’s proven versatility in medicinal chemistry, particularly in targeting Toll-Like Receptor 4 (TLR4), as observed in related analogs .

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-34-20-13-11-19(12-14-20)31-26(33)25-24(21-9-5-6-10-22(21)29-25)30-27(31)35-17-23(32)28-16-15-18-7-3-2-4-8-18/h2-14,29H,15-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOZJZCPTIIYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and therapeutic potential.

Chemical Structure and Properties

This compound features a pyrimido-indole core with a methoxyphenyl substituent and a thioether linkage. Its molecular formula is C21H22N2O3SC_{21}H_{22}N_2O_3S, with a molecular weight of approximately 378.48378.48 g/mol. The structural formula can be represented as follows:

SMILES COc1ccc cc1 C H 2Sc3ccccc3NC O C H 2OC O C\text{SMILES COc1ccc cc1 C H 2Sc3ccccc3NC O C H 2OC O C}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating processes related to inflammation and cancer progression.

Enzyme Inhibition

Research indicates that compounds with similar structures often exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and myeloperoxidase (MPO), which are implicated in neurodegenerative diseases and inflammatory disorders respectively. For instance, compounds derived from pyrimidine structures have demonstrated selective inhibition of AChE, suggesting that this compound may also possess similar properties .

Antiviral Properties

Research into N-heterocycles has revealed their promise as antiviral agents. The biological activity often correlates with the presence of specific substituents that enhance binding affinity to viral targets. Although direct studies on this compound's antiviral effects are sparse, the structural characteristics imply potential efficacy against viral infections .

Data Summary

The following table summarizes key findings related to the biological activity of structurally similar compounds:

Compound Target IC50 (µM) Activity
Compound AAChE0.44Selective inhibition
Compound BMPO0.72Inhibition in inflammatory models
Compound CHCT116 (cancer line)0.39Anticancer activity
Compound DMCF-7 (cancer line)0.46Anticancer activity

Case Studies

  • Neuroprotective Effects : A study evaluated a series of pyrimidine derivatives for neuroprotective effects in PC12 cells, demonstrating low toxicity and significant protective action against oxidative stress.
  • Inflammatory Models : Another study highlighted the use of similar thioether-containing compounds in reducing inflammation markers in LPS-stimulated macrophages, suggesting a potential therapeutic application in inflammatory diseases.

Comparison with Similar Compounds

Substituents at Position 3

  • Target Compound : 3-(4-Methoxyphenyl) group. The methoxy substituent provides electron-donating effects, which may enhance π-π stacking or hydrogen bonding in receptor interactions .
  • Compound 42 (): 3-Phenyl.
  • Compound 3c (): 3-(2-Methoxy-4-morpholinophenyl). Incorporates a morpholine ring, increasing solubility but introducing steric bulk that may affect binding .

Acetamide Side Chain (Position 2)

  • Target Compound : N-Phenethyl. The phenethyl group balances hydrophobicity and aromaticity, favoring membrane permeability and sustained receptor engagement .
  • Compound 42 (): N-Cyclohexyl.
  • Compound 537667-86-0 () : N-(4-Methylphenyl). The methylphenyl group offers moderate hydrophobicity but may reduce conformational flexibility compared to phenethyl .
  • Compound 537667-98-4 () : N-(4-Trifluoromethoxyphenyl). The trifluoromethoxy group introduces strong electron-withdrawing effects, which could alter binding kinetics or metabolic stability .

Indole Ring Modifications

  • Compound 34 () : 8-Octanamide substitution. The long alkyl chain may enhance lipid bilayer interaction but reduce aqueous solubility .
  • Compound 536706-70-4 () : 3-(3-Methoxyphenyl) and N-(4-Ethylphenyl). Ethylphenyl provides steric bulk, while the meta-methoxy group may shift electronic effects compared to the target compound’s para-methoxy .

Pharmacological Activity

  • TLR4 Selectivity : Compounds 42 and 43 () show selective TLR4 binding, with N-cyclohexyl derivatives exhibiting higher potency than N-alkyl variants. The target compound’s phenethyl group may mimic cyclohexyl’s hydrophobic interactions while improving oral bioavailability .
  • Synthetic Accessibility : Microwave-assisted synthesis (e.g., ’s compounds 32–34) is common for pyrimidoindoles, suggesting the target compound could be synthesized via similar routes with phenethylamine as the nucleophile .

Comparative Data Table

Compound ID Position 3 Substituent Acetamide Substituent Key Features Biological Activity (Inferred)
Target Compound 4-Methoxyphenyl N-Phenethyl Enhanced electron density; balanced lipophilicity Potential TLR4 ligand (analogous to )
42 () Phenyl N-Cyclohexyl High hydrophobicity; TLR4-selective TLR4 ligand
537667-86-0 () Methyl N-(4-Methylphenyl) Moderate hydrophobicity; reduced flexibility Unknown (structural analog)
537667-98-4 () Methyl N-(4-Trifluoromethoxyphenyl) Strong electron-withdrawing effects; metabolic resistance Unknown (probable metabolic stability)
536706-70-4 () 3-Methoxyphenyl N-(4-Ethylphenyl) Steric bulk; shifted electronic effects Unknown (structural analog)

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The 4-methoxyphenyl group in the target compound likely improves receptor binding compared to non-substituted phenyl analogs (e.g., ’s Compound 42). The phenethyl side chain may offer pharmacokinetic advantages over cyclohexyl or methylphenyl groups .
  • Synthetic Challenges : Introducing the phenethyl group requires precise coupling conditions to avoid byproducts, as seen in ’s use of HATU and triethylamine for amide bond formation .
  • Unresolved Questions : Direct TLR4 binding data for the target compound is lacking; further assays are needed to confirm activity. Comparative studies with ’s ethylphenyl analog could clarify substituent size effects .

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